Cas no 221179-71-1 (2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone)

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone structure
221179-71-1 structure
Product name:2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone
CAS No:221179-71-1
MF:C15H12F2O2
Molecular Weight:262.25139
MDL:MFCD12974696
CID:2092188
PubChem ID:79021918

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone 化学的及び物理的性質

名前と識別子

    • 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone
    • CS-0323969
    • 2-(3,4-difluorophenyl)-1-(4-methoxyphenyl)ethan-1-one
    • DB-226530
    • WIA17971
    • AKOS017560567
    • 221179-71-1
    • AS-68482
    • MFCD12974696
    • 2-(3,4-Difluorophenyl)-4'-methoxyacetophenone
    • MDL: MFCD12974696
    • インチ: InChI=1S/C15H12F2O2/c1-19-12-5-3-11(4-6-12)15(18)9-10-2-7-13(16)14(17)8-10/h2-8H,9H2,1H3
    • InChIKey: UYHZUQFBVHICAW-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F

計算された属性

  • 精确分子量: 262.08053595g/mol
  • 同位素质量: 262.08053595g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 301
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 26.3Ų

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D94880-250mg
2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone
221179-71-1 97%
250mg
¥1810.0 2023-09-08
Ambeed
A785087-1g
2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone
221179-71-1 95+%
1g
$549.0 2024-07-28
Crysdot LLC
CD12094975-1g
2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone
221179-71-1 95+%
1g
$490 2024-07-24
A2B Chem LLC
AF37528-2mg
2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone
221179-71-1
2mg
$86.00 2024-04-20
Crysdot LLC
CD12094975-250mg
2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone
221179-71-1 95+%
250mg
$294 2024-07-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D94880-1g
2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone
221179-71-1 97%
1g
¥4610.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D94880-500mg
2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone
221179-71-1 97%
500mg
¥2890.0 2023-09-08
Apollo Scientific
PC421002-1g
2-(3,4-Difluorophenyl)-4'-methoxyacetophenone
221179-71-1
1g
£220.00 2023-09-02
eNovation Chemicals LLC
Y0976687-5g
2-(3,4-difluorophenyl)-1-(4-methoxyphenyl)ethanone
221179-71-1 95%
5g
$2100 2025-02-19
Alichem
A019062863-1g
2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone
221179-71-1 95%
1g
$470.73 2023-09-02

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone 関連文献

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanoneに関する追加情報

Professional Introduction to 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone (CAS No. 221179-71-1)

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 221179-71-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a conjugated system with fluoro and methoxy substituents, has garnered attention due to its structural features and potential biological activities. The presence of both electron-withdrawing and electron-donating groups in its aromatic rings imparts unique electronic properties, making it a valuable scaffold for the development of novel therapeutic agents.

The structure of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone consists of an acetyl group linked to a phenyl ring that is further substituted with a 3,4-difluorophenyl moiety. The 3,4-difluorophenyl group introduces fluorine atoms at the ortho positions, which are known to modulate the reactivity and metabolic stability of pharmaceutical compounds. Fluorine atoms can enhance binding affinity to biological targets by increasing lipophilicity and influencing hydrogen bonding interactions. In contrast, the 4-methoxyphenyl group provides a methoxy substituent at the para position, which can serve as a metabolic handle and influence the compound's pharmacokinetic profile.

Recent advancements in drug discovery have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into aromatic rings has been extensively studied for its ability to improve pharmacological properties such as bioavailability, metabolic stability, and binding affinity. For instance, fluoro-substituted molecules have shown promise in the development of antiviral, anticancer, and anti-inflammatory agents. The compound 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone exemplifies this trend, as its dual substitution pattern may confer enhanced efficacy and selectivity in therapeutic applications.

One of the most compelling aspects of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone is its potential as a key intermediate in synthesizing more complex drug candidates. The acetyl group in this molecule can be further modified through various chemical transformations, such as condensation reactions with amines to form amides or enaminones. These derivatives have been explored for their biological activities in preclinical studies. For example, amides derived from aryl ketones are known to exhibit inhibitory effects on enzymes involved in inflammatory pathways. The combination of fluoro and methoxy groups in 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone may enhance its interactions with such targets.

Recent research has also demonstrated the utility of this compound in designing molecules with improved pharmacokinetic profiles. The electronic distribution influenced by the 3,4-Difluorophenyl and 4-Methoxyphenyl substituents can modulate solubility, permeability across biological membranes (P-glycoprotein transport), and metabolic clearance rates. These factors are critical for optimizing drug delivery systems and ensuring therapeutic efficacy. Computational modeling studies have been employed to predict how these structural features influence molecular interactions with biological targets, providing insights into potential drug-like properties.

The synthesis of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone involves multi-step organic reactions that highlight its synthetic versatility. Key synthetic strategies include cross-coupling reactions such as Suzuki-Miyaura couplings to introduce aryl groups and Friedel-Crafts acylation for acetyl group formation. These methodologies align with modern trends in green chemistry, emphasizing efficient and sustainable synthetic routes. The compound's stability under various reaction conditions makes it a suitable candidate for large-scale production if required for industrial applications.

In conclusion,2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone (CAS No. 221179-71-1) represents a promising scaffold for pharmaceutical innovation. Its unique structural features—combining fluoro and methoxy substituents—offer opportunities for designing molecules with enhanced biological activity and favorable pharmacokinetic properties. Ongoing research continues to explore its potential applications in drug development, underscoring its significance in modern medicinal chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:221179-71-1)2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone
A878705
Purity:99%
はかる:1g
Price ($):494.0